![molecular formula C14H32ClP B3141657 Triethyl(octyl)phosphonium chloride CAS No. 482647-71-2](/img/structure/B3141657.png)
Triethyl(octyl)phosphonium chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Triethyl(octyl)phosphonium chloride is C14H32ClP . The formula weight is 266.83 .Physical And Chemical Properties Analysis
Triethyl(octyl)phosphonium chloride is a colorless to pale yellow viscous liquid . It has high thermal stability, large liquid range and solubility in a variety of common solvents .Scientific Research Applications
- Tertiary phosphonium salts, including Triethyl(octyl)phosphonium chloride, have been explored as effective organic catalysts and reagents in modern organic transformations. They can promote reactions in both racemic and enantioselective fashions .
- These ionic liquids find applications in various fields, including electrochemistry, separations, and catalysis. The presence of the phosphonium cation contributes to their stability and solvation behavior .
Organic Synthesis and Catalysis
Ionic Liquids and Green Solvents
Safety and Hazards
Mechanism of Action
Target of Action
Triethyl(octyl)phosphonium chloride, also known as CYPHOS IL 541W, is a type of ionic liquid Tertiary phosphines, a group to which this compound belongs, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .
Mode of Action
The mode of action of Triethyl(octyl)phosphonium chloride involves the generation of phosphine-centered radical species. These radicals are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
It’s known that tertiary phosphines, including this compound, can participate in single-electron-transfer (set) reactions .
Pharmacokinetics
It’s worth noting that ionic liquids, including this compound, have been developed for postcombustion co2 capture applications . This suggests that the compound may have unique interactions with its environment that could influence its bioavailability.
Result of Action
The generation of phosphine-centered radical species and their involvement in set reactions can lead to various organic transformations . This suggests that the compound could have significant effects at the molecular level, potentially leading to novel synthetic products.
Action Environment
The action of Triethyl(octyl)phosphonium chloride can be influenced by environmental factors. For instance, the anions of AHA ILs, a group to which this compound belongs, play a significant role in tuning anion–CO2 complexation . In addition, AHAs are able to trigger the abstraction of acidic protons located at the α position of phosphonium cations by forming hydrogen bonds between cations and anions, eventually leading to cation-driven CO2 complexation . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by its chemical environment.
properties
IUPAC Name |
triethyl(octyl)phosphanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPXEWHDUIWHL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CC)(CC)CC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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